molecular formula C6H5NO3S2 B1317788 2,3-dihydro-4H-thieno[2,3-e][1,2]thiazin-4-one 1,1-dioxide CAS No. 948007-59-8

2,3-dihydro-4H-thieno[2,3-e][1,2]thiazin-4-one 1,1-dioxide

Cat. No. B1317788
M. Wt: 203.2 g/mol
InChI Key: BGSGHXGPHHVUFR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2,3-dihydro-4H-thieno[2,3-e][1,2]thiazin-4-one 1,1-dioxide” is a chemical compound that belongs to the class of thiadiazine structures . It is a part of a larger family of compounds that have shown various pharmacological activities, such as antimicrobial, antiviral, antihypertensive, antidiabetic, anticancer, KATP channel activators, and AMPA receptor modulators .


Molecular Structure Analysis

The molecular structure of “2,3-dihydro-4H-thieno[2,3-e][1,2]thiazin-4-one 1,1-dioxide” is complex, with various functional groups attached to the ring structure . These functional groups, which can include alkyl, aryl, alkylamino, benzyl, keto, etc., are responsible for the compound’s activity .

Scientific Research Applications

  • Antihypertensive Property

    • Application : This compound has been used in the development of antihypertensive drugs .
    • Method : A new sequence of 2,3-dihydro-3-oxo-4H-thieno[3,4-e][1,2,4]thiadiazine 1,1-dioxides was synthesized by Arranz et al .
    • Results : These molecules were screened for their antihypertensive property on the rat cardiovascular system .
  • Pancreatic β-cells KATP -channel openers

    • Application : The compound has been evaluated as a pancreatic β-cells KATP -channel opener .
    • Method : Somers et al. developed a synthesis of new 3-alkylamino-4H-1,2,4-benzothiadiazine-1,1-dioxides .
    • Results : The results of this study are not specified in the source .
  • Antimicrobial Property

    • Application : This compound has been reported to have antimicrobial properties .
    • Method : The specific methods of application or experimental procedures are not specified in the source .
    • Results : The results of this study are not specified in the source .
  • Antiviral Property

    • Application : The compound has been evaluated for its antiviral properties .
    • Method : The specific methods of application or experimental procedures are not specified in the source .
    • Results : The results of this study are not specified in the source .
  • Antidiabetic Property

    • Application : The compound has been evaluated for its antidiabetic properties .
    • Method : The specific methods of application or experimental procedures are not specified in the source .
    • Results : The results of this study are not specified in the source .
  • Anticancer Property

    • Application : The compound has been evaluated for its anticancer properties .
    • Method : The specific methods of application or experimental procedures are not specified in the source .
    • Results : The results of this study are not specified in the source .
  • AMPA Receptor Modulators

    • Application : The compound has been evaluated as an AMPA receptor modulator .
    • Method : The specific methods of application or experimental procedures are not specified in the source .
    • Results : The results of this study are not specified in the source .
  • KATP Channel Activators

    • Application : The compound has been evaluated as a KATP channel activator .
    • Method : The specific methods of application or experimental procedures are not specified in the source .
    • Results : The results of this study are not specified in the source .

properties

IUPAC Name

1,1-dioxo-2,3-dihydrothieno[2,3-e]thiazin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5NO3S2/c8-4-3-7-12(9,10)5-1-2-11-6(4)5/h1-2,7H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGSGHXGPHHVUFR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)C2=C(C=CS2)S(=O)(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5NO3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50588000
Record name 2,3-Dihydro-1lambda~6~-thieno[2,3-e][1,2]thiazine-1,1,4-trione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50588000
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3-dihydro-4H-thieno[2,3-e][1,2]thiazin-4-one 1,1-dioxide

CAS RN

948007-59-8
Record name 2,3-Dihydro-1lambda~6~-thieno[2,3-e][1,2]thiazine-1,1,4-trione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50588000
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,3-dihydro-4H-thieno[2,3-e][1,2]thiazin-4-one 1,1-dioxide
Reactant of Route 2
2,3-dihydro-4H-thieno[2,3-e][1,2]thiazin-4-one 1,1-dioxide
Reactant of Route 3
2,3-dihydro-4H-thieno[2,3-e][1,2]thiazin-4-one 1,1-dioxide
Reactant of Route 4
2,3-dihydro-4H-thieno[2,3-e][1,2]thiazin-4-one 1,1-dioxide
Reactant of Route 5
2,3-dihydro-4H-thieno[2,3-e][1,2]thiazin-4-one 1,1-dioxide
Reactant of Route 6
2,3-dihydro-4H-thieno[2,3-e][1,2]thiazin-4-one 1,1-dioxide

Citations

For This Compound
72
Citations
SL Borisagar, HU Patel, AN Patel, CN Patel - International Journal of …, 2011 - Citeseer
The present work describes a reverse phase high performance liquid chromatographic method without use of buffer in mobile phase for the simultaneous estimation of Lornoxicam and …
Number of citations: 5 citeseerx.ist.psu.edu
MSS Babu - researchgate.net
An unknown impurity in Lornoxicam (1) bulk drug at level below 0.1%(ranging from 0.05 to 0.1%) were detected by simple high performance liquid chromatography (HPLC). This …
Number of citations: 0 www.researchgate.net
L Sivasubramanian, T Tintu… - Journal of Current Pharma …, 2013 - academia.edu
The present work describes a simple reverse phase HPLC method for the determination of Paracetamol and Lornoxicam from tablet formulations. The determination was carried out on …
Number of citations: 2 www.academia.edu
S GHOLVE, S BUDHWANT, R SHAIKH, S THONTE - researchgate.net
Lornoxicam is a non steroidal anti-inflammatory drug of the oxicam class with analgesic, anti-inflammatory and antipyretic properties. A simple spectrophotometric method was …
Number of citations: 0 www.researchgate.net
J Akhtar, J Prajapati, GO Elhassan - 2015 - nopr.niscpr.res.in
Two simple spectrophotometric methods have been developed for simultaneous estimation of lornoxicam (LXM) and eperisone (EPE) from their synthetic mixture. Method-I involves, …
Number of citations: 2 nopr.niscpr.res.in
BM Solanki, MA Jiladia… - Pharma Science …, 2012 - search.ebscohost.com
A reverse-phase high-performance liquid chromatographic method is developed for the estimation of Lornoxicam-Novel NSAID Drug of oxicam class. The chromatographic separation …
Number of citations: 4 search.ebscohost.com
SR Karajgi, SM Gaffar, RB Kotnal
Number of citations: 0
RV Rele, CB Warkar - International Journal of Pharma and Bio Sciences, 2011
Number of citations: 14
J Akhtar, J Prajapati, GO Elhassan, M Mujahid - Indo Global Journal of …, 2015
Number of citations: 3
AL Patil, SS Patil - Int J Pharm Tech Res, 2012
Number of citations: 6

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.